2-[1-(Aminomethyl)cyclobutyl]propan-2-ol
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Overview
Description
2-[1-(Aminomethyl)cyclobutyl]propan-2-ol is a chemical compound with the molecular formula C8H17NO and a molecular weight of 143.23 g/mol . This compound is characterized by a cyclobutyl ring substituted with an aminomethyl group and a propan-2-ol group. It is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Aminomethyl)cyclobutyl]propan-2-ol typically involves the reaction of cyclobutylmethylamine with acetone under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2-[1-(Aminomethyl)cyclobutyl]propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aminomethyl group can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohol derivatives .
Scientific Research Applications
2-[1-(Aminomethyl)cyclobutyl]propan-2-ol has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[1-(Aminomethyl)cyclobutyl]propan-2-ol involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The cyclobutyl ring provides structural stability, while the propan-2-ol group can participate in various chemical reactions .
Comparison with Similar Compounds
Similar Compounds
- 2-[1-(Aminomethyl)cyclopropyl]propan-2-ol
- 2-[1-(Aminomethyl)cyclopentyl]propan-2-ol
- 2-[1-(Aminomethyl)cyclohexyl]propan-2-ol
Uniqueness
2-[1-(Aminomethyl)cyclobutyl]propan-2-ol is unique due to its specific cyclobutyl ring structure, which imparts distinct chemical and physical properties compared to its analogs. The cyclobutyl ring provides a balance between ring strain and stability, making it an interesting compound for various applications .
Properties
Molecular Formula |
C8H17NO |
---|---|
Molecular Weight |
143.23 g/mol |
IUPAC Name |
2-[1-(aminomethyl)cyclobutyl]propan-2-ol |
InChI |
InChI=1S/C8H17NO/c1-7(2,10)8(6-9)4-3-5-8/h10H,3-6,9H2,1-2H3 |
InChI Key |
VYLBGBWPKMJYDX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1(CCC1)CN)O |
Origin of Product |
United States |
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